1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(5-bromo-2-methoxybenzyl)piperazine is an organic compound with the molecular formula C12H17BrN2O It is a derivative of piperazine, a heterocyclic amine, and features a brominated methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzyl)piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 1-(5-bromo-2-methoxybenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include de-brominated piperazines or hydroxyl-substituted derivatives.
Scientific Research Applications
1-(5-bromo-2-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(5-bromo-2-methoxybenzyl)piperazine can be compared with other benzyl piperazine derivatives, such as:
1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine: This compound has a similar structure but features a biphenyl group, which may confer different chemical and biological properties.
1-(4-methoxybenzyl)piperazine: This compound lacks the bromine atom, which may affect its reactivity and applications.
Properties
Molecular Formula |
C12H17BrN2O |
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Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
BVVSAQBPJQCNRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCNCC2 |
Origin of Product |
United States |
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